molecular formula C10H11NO B12869107 2-Ethylbenzofuran-5-amine

2-Ethylbenzofuran-5-amine

Katalognummer: B12869107
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: DJPSEBQLPTXUII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylbenzofuran-5-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzofuran-5-amine typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and amine groups. One common method starts with salicylaldehyde, which undergoes a cyclization reaction with 1-chloroacetone under basic conditions to form 2-acetylbenzofuran. This intermediate is then reduced to 2-ethylbenzofuran using the Wolff-Kishner reduction .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. The use of proton quantum tunneling and free radical cyclization cascades are some of the advanced methods employed to construct complex benzofuran rings with fewer side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylbenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethylbenzofuran-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethylbenzofuran-5-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes or interact with receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: Similar to 2-Ethylbenzofuran-5-amine but with a methyl group instead of an ethyl group.

    5-Aminobenzofuran: Lacks the ethyl group but has the amine group at the same position.

Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the ethyl and amine groups can enhance its interactions with biological targets and its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-ethyl-1-benzofuran-5-amine

InChI

InChI=1S/C10H11NO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2,11H2,1H3

InChI-Schlüssel

DJPSEBQLPTXUII-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(O1)C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.